molecular formula C9H4BrClFN B1528794 8-Bromo-2-chloro-6-fluoroquinoline CAS No. 1342486-86-5

8-Bromo-2-chloro-6-fluoroquinoline

Cat. No.: B1528794
CAS No.: 1342486-86-5
M. Wt: 260.49 g/mol
InChI Key: YMADBWLQIMWVPG-UHFFFAOYSA-N
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Description

8-Bromo-2-chloro-6-fluoroquinoline is a quinoline derivative that contains bromine, chlorine, and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-chloro-6-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method includes the use of bromine, chlorine, and fluorine sources in the presence of suitable catalysts and solvents. For example, the reaction of 2-chloro-6-fluoroquinoline with bromine in the presence of a catalyst such as iron(III) bromide can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-chloro-6-fluoroquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

8-Bromo-2-chloro-6-fluoroquinoline has several scientific research applications, including:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs with potential antibacterial, antiviral, and anticancer properties.

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound finds applications in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 8-Bromo-2-chloro-6-fluoroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-8-fluoroquinoline
  • 2-Chloro-8-bromoquinoline
  • 6-Fluoro-2-cyanoquinoline

Uniqueness

8-Bromo-2-chloro-6-fluoroquinoline is unique due to the presence of three different halogen atoms, which impart distinct chemical properties and reactivity. This combination of halogens can enhance the compound’s biological activity and make it a valuable intermediate in the synthesis of various pharmaceuticals and research chemicals .

Properties

IUPAC Name

8-bromo-2-chloro-6-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-7-4-6(12)3-5-1-2-8(11)13-9(5)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMADBWLQIMWVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=C(C=C21)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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